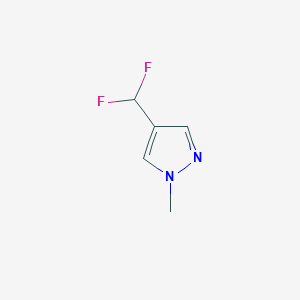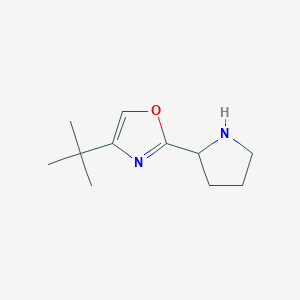
2-(2-(Pyridin-2-yl)ethyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(Pyridin-2-yl)ethyl)-1H-indole is a heterocyclic compound that features both pyridine and indole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Pyridin-2-yl)ethyl)-1H-indole typically involves the reaction of 2-bromoethylpyridine with indole under basic conditions. The reaction is often carried out in the presence of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the indole attacks the bromoethylpyridine, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent production quality.
化学反应分析
Types of Reactions
2-(2-(Pyridin-2-yl)ethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine or indole moieties are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Various nucleophiles, such as amines or halides, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may lead to partially or fully reduced pyridine rings.
科学研究应用
2-(2-(Pyridin-2-yl)ethyl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(2-(Pyridin-2-yl)ethyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
相似化合物的比较
Similar Compounds
2-(Pyridin-2-yl)indole: Lacks the ethyl linker but shares the pyridine and indole moieties.
2-(2-(Pyridin-3-yl)ethyl)-1H-indole: Similar structure but with the pyridine ring attached at the 3-position.
2-(2-(Pyridin-4-yl)ethyl)-1H-indole: Similar structure but with the pyridine ring attached at the 4-position.
Uniqueness
2-(2-(Pyridin-2-yl)ethyl)-1H-indole is unique due to the specific positioning of the ethyl linker and the pyridine ring at the 2-position. This configuration can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
属性
分子式 |
C15H14N2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC 名称 |
2-(2-pyridin-2-ylethyl)-1H-indole |
InChI |
InChI=1S/C15H14N2/c1-2-7-15-12(5-1)11-14(17-15)9-8-13-6-3-4-10-16-13/h1-7,10-11,17H,8-9H2 |
InChI 键 |
VYJRDSPZIAWBGN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(N2)CCC3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


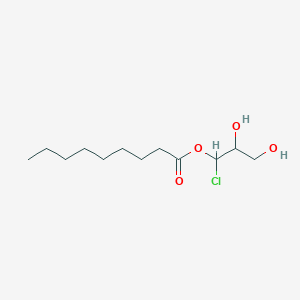
![N-(2-Chlorophenyl)-2-[(E)-(4-chlorophenyl)diazenyl]-3-oxobutanamide](/img/structure/B15218546.png)

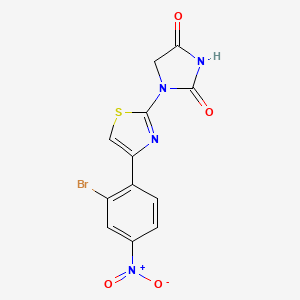
![Benzyl (4aR,6R,7aS)-1-(4-methoxybenzyl)-6-methylhexahydro-5H-pyrrolo[3,2-d][1,2,3]oxathiazine-5-carboxylate 2,2-dioxide](/img/structure/B15218560.png)
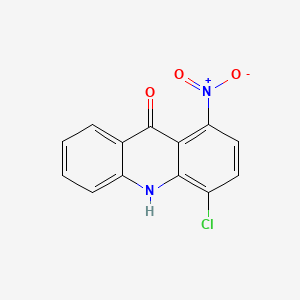
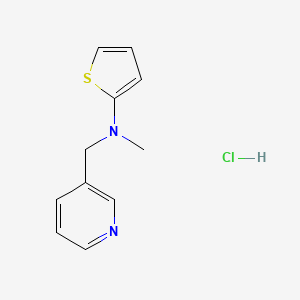

![tert-Butyl 4-oxohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate](/img/structure/B15218578.png)
![6-Chloro-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B15218588.png)


